Product packaging for 4-Nitro-[1,1'-biphenyl]-3-amine(Cat. No.:CAS No. 76129-28-7)

4-Nitro-[1,1'-biphenyl]-3-amine

Cat. No.: B1354575
CAS No.: 76129-28-7
M. Wt: 214.22 g/mol
InChI Key: FWFWQBIQPVAXEI-UHFFFAOYSA-N
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Description

4-Nitro-[1,1'-biphenyl]-3-amine is a nitro- and amine-functionalized biphenyl compound offered for research and development purposes. As a structural analog of other well-characterized nitro-biphenyl amines , this chemical serves as a versatile synthetic intermediate. Its molecular structure, featuring electron-donating (amine) and electron-withdrawing (nitro) groups on a biphenyl scaffold, makes it a candidate for the preparation of more complex chemical entities, including dyes, functional polymers, and pharmaceutical candidates. In specific research applications, derivatives of nitro-biphenyl-amines are valuable in materials science, particularly in the development of polyimide resins and high-performance polymers . These polymers are known for their thermal stability and mechanical strength, finding use in insulating coatings, adhesives, and composite materials . The compound's mechanism of action in such contexts is as a monomeric building block, where its amine group can undergo condensation reactions with dianhydrides to form the polyimide backbone. This product is provided with a guaranteed minimum purity of 98% and is supplied as a solid. It should be stored in a well-closed container in a cool, dry, and dark place to maintain stability . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B1354575 4-Nitro-[1,1'-biphenyl]-3-amine CAS No. 76129-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFWQBIQPVAXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503802
Record name 4-Nitro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76129-28-7
Record name 4-Nitro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Nitro 1,1 Biphenyl 3 Amine

Retrosynthetic Analysis and Key Disconnection Points for 4-Nitro-[1,1'-biphenyl]-3-amine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. ias.ac.in For this compound, the primary disconnection points are the C-C bond of the biphenyl (B1667301) system and the C-N bond of the amine group.

The most logical disconnection is the central aryl-aryl bond. This approach simplifies the molecule into two separate benzene (B151609) ring precursors. This disconnection corresponds to well-established cross-coupling reactions, which are highly effective for forming such bonds.

Another key strategic consideration is the manipulation of functional groups. The amino group is often introduced late in the synthesis by the reduction of a nitro group. This is because the nitro group is a stable, electron-withdrawing group that can direct the regiochemistry of earlier synthetic steps, and its reduction to an amine is typically a high-yielding and chemoselective transformation. ias.ac.inbeilstein-journals.org Therefore, a more practical precursor to the target molecule is a dinitro-biphenyl or a nitro-halo-biphenyl intermediate.

Palladium-Catalyzed Cross-Coupling Approaches for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, particularly for creating biaryl systems. rsc.org The Suzuki-Miyaura and Negishi couplings are prominent examples of these methods. rsc.orgwikipedia.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formationrsc.orgwikipedia.orgmdpi.com

The Suzuki-Miyaura coupling is a versatile and widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com This reaction is favored in industrial applications due to its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. mdpi.com

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex. rsc.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the palladium(0) catalyst. rsc.org

For the synthesis of a precursor to this compound, this could involve the coupling of a suitably substituted nitro-aryl halide with a phenylboronic acid, or vice-versa.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For challenging substrates, such as those containing electron-withdrawing nitro groups, the selection of the ligand is critical. mdpi.comthieme.de

Recent research has shown that specialized phosphine (B1218219) ligands, such as BrettPhos, can be highly effective in promoting the coupling of nitroarenes. mdpi.com The optimization of reaction conditions is essential to achieve high yields and selectivity.

Table 1: Examples of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(acac)₂BrettPhosK₃PO₄·nH₂O1,4-Dioxane13041-84 mdpi.com
Pd/CNoneK₂CO₃Water70up to 97 researchgate.net
Pd(OAc)₂PPh₃Cs₂CO₃Ethanol (B145695)RefluxGood rsc.org

This table presents a selection of reported catalytic systems and is not exhaustive.

The synthesis of the required precursors for the Suzuki-Miyaura coupling must be regioselective to ensure the correct substitution pattern in the final product. For instance, to synthesize this compound, a potential precursor could be 1-bromo-2-nitro-4-aminobenzene or a related compound. The synthesis of such precursors often involves electrophilic aromatic substitution reactions like nitration and halogenation. The directing effects of the existing substituents on the benzene ring are key to achieving the desired regiochemistry. The presence of multiple functional groups can sometimes lead to challenges in selectivity. nih.gov

Negishi Coupling and Related Organometallic Cross-Coupling Strategieswikipedia.org

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a C-C bond between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The reaction mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The use of organozinc reagents can sometimes offer advantages in terms of reactivity and selectivity compared to other organometallic reagents. organic-chemistry.org Nickel-based catalysts, such as Ni(PPh₃)₄, are also effective for Negishi couplings and can be particularly useful for sterically hindered substrates. wikipedia.orgorgsyn.org

Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling

FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Organoboron compoundsOrganozinc compounds
Catalyst Palladium or NickelPalladium or Nickel
Advantages Low toxicity of reagents, stable reagentsHigh reactivity, broad scope
Disadvantages Can require strong basesOrganozinc reagents can be moisture-sensitive

Chemoselective Reduction Strategies for Nitro-Biphenyl Intermediates to Biphenylamines

The final step in the synthesis of this compound from a dinitro-biphenyl precursor involves the chemoselective reduction of one nitro group to an amine while leaving the other intact. This selectivity is a significant challenge due to the similar reactivity of the two nitro groups.

Several methods have been developed for the chemoselective reduction of nitroarenes. These methods often rely on specific reagents and carefully controlled reaction conditions to achieve the desired transformation. nih.govgoogle.com

Common reagents for this purpose include:

Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): These reagents are often used in what is known as the Zinin reduction, which is a classic method for the partial reduction of dinitroarenes.

Tin(II) Chloride (SnCl₂): In an acidic medium, SnCl₂ is a common and effective reagent for the reduction of nitro groups to amines.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas can be effective, but controlling the selectivity can be difficult. Modifying the catalyst or using specific additives can improve chemoselectivity.

Trichlorosilane (B8805176) (HSiCl₃): This metal-free reducing agent has been shown to be highly chemoselective for the reduction of nitro groups in the presence of other reducible functional groups. beilstein-journals.orggoogle.com

The choice of reducing agent and conditions depends on the specific substrate and the desired outcome. For example, a metal-free reduction using tetrahydroxydiboron (B82485) has been reported to be rapid and highly chemoselective at room temperature. nih.gov

Table 3: Reagents for Chemoselective Nitro Group Reduction

ReagentConditionsSelectivityReference
Tetrahydroxydiboron [B₂(OH)₄]4,4'-bipyridine, Room TempHigh nih.gov
Trichlorosilane (HSiCl₃)Tertiary amine, 0-15 °CHigh beilstein-journals.orggoogle.com
NaBH₄ / Ni₂BWater, 75-80 °CGood researchgate.net
Fe₃O₄-MWCNTs@PEI-AgWater, Room TempHigh rsc.org

This table provides examples of chemoselective reduction methods and is not an exhaustive list.

Catalytic Hydrogenation Methods for Aromatic Nitro Groups

Catalytic hydrogenation is a fundamental and widely employed method for the reduction of aromatic nitro groups to their corresponding amines. youtube.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst. youtube.com

Key Aspects of Catalytic Hydrogenation:

Catalysts: A variety of metal catalysts are effective for this transformation, including palladium, platinum, and nickel, often supported on carbon (e.g., Pd/C). youtube.comyoutube.com The choice of catalyst can influence the reaction's efficiency and selectivity.

Reaction Conditions: The reaction is typically carried out under hydrogen pressure, with temperatures ranging from 20-200°C. google.com The solvent system is also a critical parameter, with alcohols like ethanol and isopropanol (B130326) being common choices. uctm.edu

Mechanism: The reaction proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. almacgroup.com In some cases, the accumulation of hydroxylamine intermediates can be minimized by the addition of catalytic amounts of vanadium compounds. google.com

Selectivity: While highly effective, catalytic hydrogenation can sometimes be non-selective, especially in the presence of other reducible functional groups like C=C double bonds or carbonyl groups. libretexts.org In such cases, alternative reducing agents may be preferred.

Comparison of Catalysts for Aromatic Nitro Group Reduction
CatalystTypical SupportKey AdvantagesPotential Limitations
Palladium (Pd)Carbon (C)High activity and selectivity for nitro group reduction.Can be sensitive to catalyst poisoning by the amine product. uctm.edu
Platinum (Pt)Carbon (C)Excellent activity and generally robust. youtube.comCan also reduce other functional groups. libretexts.org
Nickel (Ni)-Cost-effective alternative to precious metals.May require higher temperatures and pressures.
Biocatalysts (e.g., Hydrogenase)Carbon BlackHigh chemoselectivity under mild, aqueous conditions. nih.govlivescience.ioMay have limitations in substrate scope and require cofactor regeneration. livescience.io

Reductive Amination Approaches to Generate the Amine Moiety

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and an amine in the presence of a reducing agent. wikipedia.orgjocpr.com This approach can be applied in a one-pot fashion, where the intermediate imine is not isolated. wikipedia.orgyoutube.com

Common Reducing Agents and Catalysts:

Sodium Borohydride (NaBH₄): A widely used and effective reducing agent for this transformation. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): Offers the advantage of selectively reducing the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another selective reducing agent that can be used as an alternative to sodium cyanoborohydride. masterorganicchemistry.com

Catalytic Systems: Transition metal catalysts, such as those based on palladium, ruthenium, and nickel, can be employed for reductive amination, often with hydrogen gas or other hydrogen sources like isopropanol. jocpr.comorganic-chemistry.org These catalytic methods are considered "greener" as they are more atom-economical. wikipedia.org

Alternative Synthetic Routes for Biphenylamine Derivatives

Beyond the direct modification of a pre-formed biphenyl scaffold, several other synthetic strategies can be employed to construct biphenylamine derivatives.

Nucleophilic Aromatic Substitution in Biphenyl Systems

Nucleophilic aromatic substitution (SNA_r) is a key reaction for introducing nucleophiles, including amines, onto an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The nitro group is a strong electron-withdrawing group, making the aromatic ring susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. wikipedia.orglibretexts.org

The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of a good leaving group, such as a halide, on the aromatic ring is necessary for the substitution to occur. wikipedia.org The rate of reaction is significantly influenced by the position of the electron-withdrawing group relative to the leaving group. masterorganicchemistry.com

One-Pot Cascade Reactions for Complex Biphenyl Structures

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules in a single operation, thereby reducing the number of synthetic steps, solvent usage, and purification procedures. 20.210.105 These reactions involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. 20.210.105

In the context of biphenyl synthesis, cascade reactions can be designed to rapidly assemble the biphenyl core and introduce desired functionalities. nih.gov For instance, a base-mediated cascade reaction has been developed to create complex polycyclic systems through a series of Michael additions and aldol (B89426) condensations. nih.gov While not directly applied to this compound in the provided information, the principles of cascade reactions offer a powerful strategy for the efficient construction of complex biphenyl derivatives. chemistryworld.com

Synthesis of Structurally Related Analogs and Functionalized Biphenyl Derivatives

The synthesis of analogs and functionalized derivatives of this compound is crucial for exploring structure-activity relationships and developing new materials. researchgate.netresearchgate.net

Common strategies for synthesizing these derivatives include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and is widely used to synthesize biphenyl derivatives by coupling aryl boronic acids with aryl halides. rsc.org

Friedel-Crafts Acylation: This reaction can be used to introduce acyl groups onto the biphenyl scaffold. rsc.org

Modification of Existing Functional Groups: The nitro and amine groups on the biphenyl core can be readily transformed into a wide array of other functionalities, providing access to a diverse range of analogs. For example, the nitro group can be reduced to an amine, which can then undergo diazotization, acylation, or alkylation.

Synthetic Strategies for Biphenyl Derivatives
Synthetic MethodDescriptionKey Reagents/Catalysts
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.Palladium catalyst (e.g., Pd(PPh₃)₄), base, aryl boronic acid, aryl halide. rsc.org
Friedel-Crafts AcylationElectrophilic aromatic substitution to introduce an acyl group.Acyl halide or anhydride (B1165640), Lewis acid (e.g., AlCl₃). rsc.org
Ullmann ReactionCopper-catalyzed coupling of two aryl halides.Copper catalyst, high temperatures. rsc.org
Negishi CouplingPalladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide.Palladium or nickel catalyst, organozinc reagent, organohalide. rsc.org
Kumada CouplingPalladium- or nickel-catalyzed coupling of a Grignard reagent with an organohalide.Palladium or nickel catalyst, Grignard reagent, organohalide. rsc.org
Stille CouplingPalladium-catalyzed coupling of an organotin compound with an organohalide.Palladium catalyst, organotin reagent, organohalide. rsc.org

Chemical Reactivity and Mechanistic Studies of 4 Nitro 1,1 Biphenyl 3 Amine

Reactivity of the Aromatic Amine Moiety

The amine group attached to the biphenyl (B1667301) system is a primary aromatic amine. Its reactivity is characterized by transformations involving the nitrogen atom and its influence on the aromatic ring to which it is attached.

While specific studies on the oxidative transformations of 4-Nitro-[1,1'-biphenyl]-3-amine are not extensively documented in publicly available literature, the reactivity of aromatic amines is well-established. Generally, primary aromatic amines can undergo oxidation to form a variety of products depending on the oxidant and reaction conditions. Potential oxidative pathways for the amine group in this molecule could lead to the formation of nitroso, nitro, or azo compounds. However, the presence of the electron-withdrawing nitro group on the other ring may influence the susceptibility of the amine group to oxidation.

The primary amine group of this compound is amenable to various derivatization reactions. These reactions are crucial for both analytical identification and for the synthesis of more complex molecules. A common method to enhance the volatility and thermal stability of primary amines for gas chromatography-mass spectrometry (GC-MS) analysis is through derivatization. minia.edu.eg

One of the most common derivatization reactions for primary amines is acylation , which involves the replacement of a labile hydrogen atom on the amine with an acyl group. minia.edu.eg For instance, reaction with acetic anhydride (B1165640) can convert the amine to the corresponding acetamide. This transformation is also synthetically useful as the resulting amide is still an ortho-, para-director but is less activating than the free amine, which can be beneficial in controlling subsequent reactions. masterorganicchemistry.com The free amine can be regenerated by hydrolysis. masterorganicchemistry.com

Another important class of derivatization reactions is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction is reversible and provides a route to introduce diverse substituents.

Table 1: Potential Derivatization Reactions of the Amine Group

Reaction TypeReagent ExampleProduct TypePurpose
AcylationAcetic AnhydrideAmideSynthetic intermediate, analytical derivatization
Schiff Base FormationBenzaldehydeImine (Schiff Base)Synthetic intermediate
AlkylationAlkyl HalideSecondary/Tertiary AmineSynthetic modification

This table illustrates potential reactions based on the general reactivity of primary aromatic amines.

The amino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). makingmolecules.comlibretexts.org This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic π-system, stabilizing the carbocation intermediate (the arenium ion) formed during the attack of an electrophile at the ortho and para positions. libretexts.org

In the case of this compound, the amine group at the 3-position will direct incoming electrophiles to the 2-, 4-, and 6-positions of its own ring. However, the 4-position is already substituted by the other phenyl ring. Therefore, electrophilic attack is expected to occur primarily at the 2- and 6-positions. The bulky nitro-substituted phenyl group might exert some steric hindrance, potentially favoring substitution at the less hindered 6-position over the 2-position.

It is important to note that the strongly activating nature of the amine group can sometimes lead to multiple substitutions. makingmolecules.com To achieve monosubstitution, the reactivity of the amine is often moderated by converting it to an amide, as mentioned previously. masterorganicchemistry.com

Reactivity of the Aromatic Nitro Group

The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring it is attached to towards electrophilic substitution. makingmolecules.com Its primary reactivity in the context of synthetic transformations is its reduction.

The reduction of aromatic nitro compounds is a fundamental and widely used transformation in organic synthesis, providing a reliable route to aromatic amines. beilstein-journals.orggoogle.com A variety of reducing agents and methods can be employed for this purpose. The reduction of the nitro group in this compound would yield [1,1'-Biphenyl]-3,4'-diamine, a valuable diamino-biphenyl derivative.

Common methods for the reduction of aryl nitro compounds include:

Catalytic Hydrogenation: This is a very common and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classical and effective method for nitro group reduction. masterorganicchemistry.com

Other Reducing Agents: A plethora of other reagents can effect this transformation, including sodium hydrosulfite, sodium sulfide, and trichlorosilane (B8805176). beilstein-journals.org The choice of reagent can be influenced by the presence of other functional groups in the molecule to achieve chemoselectivity.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemDescription
H₂ / Pd/CCatalytic hydrogenation, often the method of choice. masterorganicchemistry.com
Fe / HClA classic and robust method using an easily oxidized metal in acidic medium. masterorganicchemistry.com
SnCl₂ / HClA mild reducing agent often used when other reducible groups are present.
Na₂S₂O₄Sodium hydrosulfite, a common and effective reducing agent.
HSiCl₃ / Tertiary AmineA metal-free reduction method. beilstein-journals.org

This table presents a selection of common methods applicable to the reduction of the nitro group in this compound.

The reduction of a nitro group to an amine is a six-electron process that proceeds through a series of intermediates. When the reduction occurs via successive two-electron steps, the initial product is a nitroso compound, which is then further reduced to a hydroxylamino intermediate before finally forming the amine. mdpi.com

The general pathway is as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The reduction of the nitroso group to the hydroxylamino intermediate is typically very fast, which can make the nitroso intermediate difficult to detect or isolate under normal reduction conditions. mdpi.com The N-phenylhydroxylamine and its derivatives are important chemical intermediates themselves, but their synthesis via the reduction of nitroaromatics can be challenging due to the thermodynamic stability of the corresponding amine, which is the final product of the full reduction. mdpi.com

Reduction Chemistry of the Nitro Functionality

Radical Mechanisms of Nitro Reduction

The reduction of the nitro group in aromatic compounds can proceed through various mechanisms, including radical pathways. While two-electron reduction pathways are common, single-electron transfer (SET) mechanisms, which involve radical intermediates, are also significant, particularly in biological systems and with certain chemical reagents. nih.gov

The reduction of a nitro group to an amine is a six-electron process that can occur sequentially, forming nitroso and hydroxylamino intermediates. nih.gov Radical mechanisms involve the transfer of one electron at a time. nih.gov For instance, enzymes like NADPH: P450 oxidoreductase can donate single electrons to the nitro group. nih.gov The resulting nitro anion radical can then undergo further reduction steps.

Chemical reagents can also facilitate radical reductions. For example, the use of tributyltin hydride with a radical initiator like AIBN can achieve hydrodenitration, replacing the nitro group with hydrogen via a radical reaction. wikipedia.org While not a direct reduction to an amine, this illustrates a radical pathway involving the nitro group.

The specific radical mechanism for the reduction of this compound would likely follow these general principles. The presence of the electron-donating amino group might influence the electron transfer process.

Nucleophilic Aromatic Substitution Reactions Adjacent to the Nitro Group

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). numberanalytics.comyoutube.com This activation is most pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, the position adjacent (ortho) to the nitro group is susceptible to nucleophilic attack.

The generally accepted mechanism for this type of reaction is the SNAr mechanism, which proceeds through a two-step addition-elimination process. youtube.comnih.gov

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a suitable leaving group (or in some cases, a hydrogen atom), which is ortho or para to the nitro group. youtube.comquizlet.com This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The negative charge of this complex is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.comquizlet.com

Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the substituted product. quizlet.com The formation of the Meisenheimer complex is typically the rate-determining step. nih.gov

For this compound, a nucleophile could potentially attack the C4 position, displacing a leaving group if one were present. The nitro group at C4 and the amino group at C3 would both influence the reactivity of the ring.

Reaction Type Key Features Intermediate Role of Nitro Group
Nucleophilic Aromatic SubstitutionReplacement of a leaving group on the aromatic ring by a nucleophile. numberanalytics.comMeisenheimer Complex youtube.comActivates the ring and stabilizes the intermediate. numberanalytics.comyoutube.com

Intermolecular and Intramolecular Reactivity Profiles

The bifunctional nature of this compound, possessing both an electron-withdrawing nitro group and a nucleophilic amino group, allows for a range of intermolecular and intramolecular reactions.

Cyclization and Rearrangement Reactions Involving Both Functional Groups

The proximate amino and nitro groups can participate in intramolecular cyclization reactions, particularly after the reduction of the nitro group. For instance, the reduction of a nitro group to an amino group creates a diamine system that can be a precursor to various heterocyclic structures.

Cyclization reactions often require a catalyst or specific reaction conditions to proceed. uni-rostock.de The electron-donating amino group can act as an internal nucleophile, and once the nitro group is reduced to an amine, it can also participate in cyclization reactions. uni-rostock.de

Coordination Chemistry and Metal-Ligand Interactions with the Amine Nitrogen

The amine group in this compound contains a lone pair of electrons on the nitrogen atom, making it a potential ligand for metal ions. This allows the compound to participate in coordination chemistry.

The amino group can coordinate to a variety of metal centers, forming stable complexes. The electronic properties of the biphenyl ring system, influenced by the nitro group, can affect the coordination ability of the amine. While specific studies on the coordination chemistry of this compound were not found in the search, related compounds demonstrate this principle. For example, chiral 1,2-diamines are known to be useful ligands for catalytic asymmetric reactions. researchgate.net

Advanced Analytical Methodologies for Characterization of 4 Nitro 1,1 Biphenyl 3 Amine

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 4-Nitro-[1,1'-biphenyl]-3-amine from complex matrices. The choice between liquid and gas chromatography depends on the analyte's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of this compound. The development of a robust method typically involves optimizing the stationary phase, mobile phase composition, and detector settings.

For compounds similar in structure, such as other nitro-biphenyl derivatives, reverse-phase (RP) HPLC methods have proven effective. sielc.com A common approach involves a C18 column as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, such as water. sielc.comsielc.com To improve peak shape and resolution, an acid modifier like phosphoric acid or formic acid is frequently added to the mobile phase. sielc.comsielc.com For applications requiring subsequent mass spectrometry (MS) analysis, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm) to achieve faster analysis times and higher resolution. sielc.comsielc.com A method for a related compound, [1,1'-Biphenyl]-4-amine, 3-nitro-, can be adapted for UPLC by using columns with 3 µm particles for rapid applications. sielc.com

Table 1: Illustrative HPLC/UPLC Parameters for Nitro-Biphenyl Amine Analysis

Parameter HPLC UPLC
Column C18, 5 µm particle size C18, <2 µm or 3 µm particle size
Mobile Phase Acetonitrile/Water with Formic Acid Acetonitrile/Water with Formic Acid
Flow Rate 0.8 - 1.2 mL/min 0.4 - 0.6 mL/min
Detector UV-Vis (Diode Array Detector) UV-Vis (Diode Array Detector)
Injection Volume 5 - 20 µL 1 - 5 µL

| Run Time | 10 - 20 minutes | 2 - 10 minutes |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally unsuitable for the direct analysis of polar and non-volatile compounds like this compound. sigmaaldrich.comvt.edu The primary amino group in the molecule leads to undesirable interactions with the GC column, resulting in poor peak shape and low reproducibility. vt.edu To overcome these limitations, a derivatization step is essential to increase the analyte's volatility and thermal stability. sigmaaldrich.comresearchgate.net

Derivatization modifies the analyte by replacing active hydrogens on the amine group with nonpolar functional groups. sigmaaldrich.com Common strategies for primary amines include:

Silylation: This involves reacting the amine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form a more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.com TBDMS derivatives are often preferred due to their increased stability and reduced sensitivity to moisture. sigmaaldrich.com

Acylation: This process introduces an acyl group, often using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA). nih.goviu.edu Acylated derivatives of primary amines are known to be highly stable. nih.gov

Carbamate (B1207046) Formation: Reagents such as propyl chloroformate can be used to form carbamate derivatives, a technique that has been successfully applied to the analysis of biogenic amines in aqueous samples. vt.edu

The choice of derivatization reagent and reaction conditions must be optimized to ensure a complete reaction and produce a single, stable derivative for reliable quantification. sigmaaldrich.com

Mass Spectrometry Techniques for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing structural information and enabling sensitive quantification. It is typically coupled with a chromatographic separation technique.

LC-MS allows for the direct analysis of this compound without the need for derivatization. Following separation by HPLC or UPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+, which corresponds to the molecular weight of the analyte. nih.gov This allows for highly selective and sensitive detection. For nitro-containing compounds that may have low sensitivity in MS, derivatization can sometimes be employed even in LC-MS to improve ionization efficiency and achieve lower detection limits. unimi.it

When GC is used for separation, coupling it with MS provides a powerful analytical tool. GC-MS is widely used for its robustness and the availability of extensive mass spectral libraries for peak identification. nih.gov After derivatization to enhance volatility, the this compound derivative is separated on the GC column and then ionized, typically by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and acts as a chemical fingerprint, allowing for unambiguous identification of the analyte by comparing the obtained spectrum with reference spectra or through structural elucidation. vt.edusigmaaldrich.com

High-Resolution Mass Spectrometry (HR-MS), often coupled with LC (LC-HR-MS), provides highly accurate mass measurements with low mass errors (typically <5 ppm). This capability is crucial for determining the elemental composition of the parent ion and its fragments, which significantly increases confidence in compound identification, especially when authentic standards are unavailable. unimi.it In the context of this compound, HR-MS can unequivocally confirm the identity of the analyte and its derivatization products by providing their exact masses. unimi.it For example, an HR-MS analysis could readily distinguish this compound from other isomers or compounds with the same nominal mass.

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

Technique Ionization Method Derivatization Key Advantages
LC-MS ESI (soft) Not required Direct analysis of polar compounds, molecular weight information.
GC-MS EI (hard) Required High separation efficiency, structural information from fragmentation, extensive libraries.

| HR-MS | ESI / EI | Optional | High mass accuracy, elemental composition determination, confident identification. |

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular framework of this compound by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each offer unique and complementary information for a comprehensive characterization.

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region. The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to the influence of the electron-donating amine (-NH₂) group and the electron-withdrawing nitro (-NO₂) group.

The protons on the ring bearing the amino group are expected to be shielded and appear at a relatively higher field (lower ppm) compared to unsubstituted benzene (B151609).

Conversely, the protons on the nitro-substituted ring will be deshielded and resonate at a lower field (higher ppm). rsc.org

The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. This signal disappears upon the addition of D₂O, a key diagnostic feature. openstax.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

The carbon atom attached to the amino group (C-3) will be shielded, appearing at a lower chemical shift.

The carbon atom bonded to the nitro group (C-4) will be significantly deshielded, shifting it to a lower field. rsc.org

The carbons of the biphenyl (B1667301) linkage (C-1 and C-1') will also show distinct chemical shifts, confirming the biphenyl core structure. rsc.org

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Key Features
¹H 6.5 - 8.5 Complex multiplets in the aromatic region. Protons on the amine-substituted ring are upfield relative to those on the nitro-substituted ring.
¹H ~3.5 - 5.0 (variable) Broad singlet for -NH₂ protons, exchangeable with D₂O. openstax.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its amine, nitro, and aromatic biphenyl components.

The key diagnostic absorptions include:

N-H Stretching: As a primary amine, it will show two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. openstax.orgorgchemboulder.com

N-O Stretching: The nitro group will exhibit two strong absorption bands. The asymmetric stretch typically appears between 1500-1570 cm⁻¹, and the symmetric stretch is found in the 1300-1370 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected to appear as a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Aromatic C=C and C-H Stretching: Multiple bands in the 1450-1600 cm⁻¹ region will indicate C=C stretching within the aromatic rings, while C-H stretching vibrations will be observed above 3000 cm⁻¹.

Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500 (two bands) openstax.org
Primary Amine (-NH₂) N-H Bend 1580 - 1650 orgchemboulder.com
Nitro Group (-NO₂) N-O Asymmetric Stretch 1500 - 1570
Nitro Group (-NO₂) N-O Symmetric Stretch 1300 - 1370
Aromatic C-N C-N Stretch 1250 - 1335 orgchemboulder.com

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The spectrum of this compound is dictated by its extended conjugated system and the presence of chromophoric (-NO₂) and auxochromic (-NH₂) groups.

The biphenyl system itself is a chromophore that gives rise to intense π → π* transitions. The presence of the nitro and amino groups extends this conjugation and introduces new electronic transitions:

π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The extended conjugation of the biphenyl rings, enhanced by the substituents, shifts these absorptions to longer wavelengths (a bathochromic or red shift). libretexts.org

n → π Transitions:* The non-bonding (lone pair) electrons on the nitrogen of the amino group and the oxygens of the nitro group can be excited to antibonding π* orbitals. youtube.com These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths. libretexts.org

The position and intensity of these absorption bands are sensitive to the solvent polarity. The resulting UV-Vis spectrum can serve as a fingerprint for the compound and, by using the Beer-Lambert Law, can be used to determine its concentration in solution. The presence of the nitro group, a strong chromophore, often results in a yellowish color, indicating absorption in the visible region of the spectrum. nih.gov

Development and Validation of Analytical Methods for Trace-Level Detection

Detecting and quantifying this compound at trace levels is critical in various applications. The development of sensitive and selective analytical methods typically involves chromatographic separation coupled with a sensitive detector.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like nitroaromatic amines. mdpi.comhelsinki.fi

Method Development: A reverse-phase (RP) HPLC method is often suitable, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). sielc.com The method parameters, including the mobile phase composition, flow rate, and column temperature, must be optimized to achieve good separation of the analyte from potential matrix interferences.

Detection: A UV detector is commonly employed, set to a wavelength of maximum absorbance (λmax) for the compound to ensure high sensitivity. cdc.gov For even greater selectivity and lower detection limits, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.comnih.gov

Gas Chromatography (GC) can also be used, particularly for samples where the analyte can be volatilized without decomposition.

Detection: For nitro-containing compounds, an Electron Capture Detector (ECD) is highly sensitive. A Nitrogen-Phosphorus Detector (NPD) also offers excellent selectivity for nitrogen-containing analytes. cdc.gov Coupling GC with Mass Spectrometry (GC-MS) provides definitive identification based on the analyte's mass spectrum.

Method Validation: Once a method is developed, it must be rigorously validated to ensure its reliability. Key validation parameters include:

Sensitivity: Determined by the limit of detection (LOD) and limit of quantitation (LOQ). For trace analysis, methods capable of reaching parts-per-billion (ppb) levels are often required. epa.gov

Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix.

Precision and Accuracy: Assessed by analyzing replicate samples and spiked samples to determine the method's reproducibility and how close the measured values are to the true values.

Linearity and Range: The concentration range over which the method provides a linear response.

The development of such validated methods is crucial for the reliable monitoring of this compound in complex matrices. epa.gov

Computational Chemistry and Theoretical Studies of 4 Nitro 1,1 Biphenyl 3 Amine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. openaccessjournals.com It is a widely applied approach for predicting the ground state properties of molecules like 4-Nitro-[1,1'-biphenyl]-3-amine, providing a balance between accuracy and computational cost.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.com

A theoretical study of this compound would involve calculating the energies of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aminobiphenyl portion of the molecule, while the LUMO would likely be centered on the electron-withdrawing nitro group. A smaller energy gap generally signifies higher reactivity and a greater ease of electronic excitation. These calculations help in understanding the charge distribution and the potential for charge transfer within the molecule. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table illustrates the type of data generated from DFT calculations. Specific values would be determined by actual quantum chemical computations.

Parameter Description Expected Value (Illustrative)
EHOMO Energy of the Highest Occupied Molecular Orbital ~ -5.5 to -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital ~ -2.0 to -3.0 eV

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 3.0 to 4.0 eV |

Before calculating properties, the molecule's three-dimensional structure must be determined by finding the lowest energy arrangement of its atoms. This process is called geometry optimization. For this compound, a key structural feature is the dihedral angle between the two phenyl rings. This angle is determined by a balance between π-conjugation (which favors a planar structure) and steric hindrance between hydrogen atoms on the rings.

Conformational analysis would systematically explore the potential energy surface of the molecule by rotating the bond connecting the two rings to identify the most stable conformer. Furthermore, while less common for this structure, tautomerism (the migration of a proton) could be computationally investigated to ensure the identified ground state is the true global minimum.

Once the molecular geometry is optimized, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the molecule's fundamental vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding atomic motion, such as C-H stretches, N-O stretches of the nitro group, and N-H bends of the amine group.

Comparing the theoretically predicted spectrum with an experimental one allows for the confident assignment of spectral bands to specific molecular vibrations. These calculations are also used to confirm that the optimized structure is a true energy minimum, as a stable structure will have no imaginary frequencies.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table shows representative data that would be obtained from a vibrational frequency analysis. The exact values and assignments require specific calculations.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
Asymmetric Stretch Nitro (NO₂) 1520 - 1560
Symmetric Stretch Nitro (NO₂) 1335 - 1355
N-H Bending Amine (NH₂) 1590 - 1650
C-N Stretch Aromatic Amine 1250 - 1360

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study molecules in their electronically excited states. This is essential for understanding photochemistry, such as absorption of UV-visible light and subsequent processes like fluorescence.

The structure of this compound, featuring an electron-donating amine group and an electron-withdrawing nitro group on a conjugated biphenyl (B1667301) system, makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs a photon, an electron can be promoted from an orbital associated with the donor (amine/biphenyl) to an orbital associated with the acceptor (nitro group).

TD-DFT calculations can model this excited state, revealing the extent of charge separation. In some molecules, this ICT state can be non-emissive or less emissive than the initial excited state, leading to a phenomenon known as fluorescence quenching. This can occur if the ICT state provides a pathway for non-radiative decay back to the ground state. Computational studies can elucidate the nature of the excited states and the pathways that lead to either fluorescence or its quenching.

The surrounding environment, particularly the solvent, can have a profound impact on excited-state dynamics. Solvents with high polarity can stabilize a charge-separated ICT state more than the less polar ground state or the initial locally excited state. This stabilization can lower the energy barrier to reach the ICT state and affect the emission wavelength and intensity.

Computational models can incorporate solvent effects, often using a Polarizable Continuum Model (PCM), to simulate how the solvent's dielectric environment influences the excited-state structure and energy levels. By performing TD-DFT calculations in a simulated series of solvents with varying polarities, one can predict how properties like absorption and emission spectra would shift (solvatochromism) and how the efficiency of ICT processes might change.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Reactivity Descriptors

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been found in the reviewed literature. QSAR studies are computational methods that correlate the chemical structure of a substance with its biological activity or other properties. For aromatic amines and nitroaromatic compounds, QSAR models are often developed to predict properties such as toxicity or mutagenicity. These models typically rely on calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic properties, size, and hydrophobicity.

The development of a QSAR model for this compound would involve the calculation of such descriptors. However, without published studies, no specific models or tables of reactivity descriptors for this compound can be presented.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

There is a lack of published research detailing molecular dynamics (MD) simulations specifically for this compound. MD simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide valuable insights into its conformational landscape, which is determined by the rotation around the biphenyl single bond and the flexibility of the amino and nitro groups.

Furthermore, these simulations could elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's behavior in different environments and its potential interactions with biological macromolecules. The absence of such studies means that the dynamic behavior and interaction patterns of this specific molecule remain computationally uncharacterized.

Theoretical Mechanistic Investigations of Chemical Transformations

Theoretical investigations into the mechanisms of chemical transformations involving this compound are not available in the current body of scientific literature. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out the energy profiles of reaction pathways, identify transition states, and determine reaction kinetics.

Potential reactions of interest for this compound would include the reduction of the nitro group or electrophilic substitution on the aromatic rings. A theoretical mechanistic study would provide a molecular-level understanding of these processes. The lack of such research indicates a significant opportunity for future computational studies to explore the reactivity of this compound.

Environmental and Biological Transformation Mechanisms of 4 Nitro 1,1 Biphenyl 3 Amine

Abiotic Degradation Pathways in Environmental Matrices

No specific data on the photolytic degradation mechanisms or kinetics for 4-Nitro-[1,1'-biphenyl]-3-amine are available in the reviewed literature. While nitroaromatic compounds, in general, are known to undergo photodegradation, the specific quantum yields, reaction rates, and transformation products are highly dependent on the specific molecular structure and environmental conditions. Information on related compounds, such as 4-nitrobiphenyl, suggests a potential for direct photolysis, but kinetic rate data are not available to predict its significance for this compound.

There is no specific information available regarding the hydrolytic stability of this compound. Generally, aromatic nitro compounds are resistant to hydrolysis under typical environmental pH conditions (pH 5-9). However, the presence of the amine group could potentially influence its stability. Without experimental data, it is not possible to determine the rate of hydrolysis or to identify any stable transformation products that may form.

Specific studies on the degradation of this compound using Advanced Oxidation Processes (AOPs) were not found. AOPs are known to be effective in degrading a wide range of organic pollutants through the generation of highly reactive species.

The specific roles of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) in the degradation of this compound have not been investigated. For other nitroaromatic compounds, degradation by AOPs is known to be initiated by attack from species such as hydroxyl radicals (•OH).

No information is available on the kinetic modeling of transformation product formation during the AOP treatment of this compound. Such models require experimental data on the reaction rates and identification of intermediate and final products, which are currently lacking.

Advanced Oxidation Processes (AOPs) for Degradation and Mineralization

Biotransformation Processes in Environmental and Biological Systems

Specific biotransformation pathways for this compound in environmental or biological systems have not been documented. The biotransformation of nitroaromatic compounds can proceed via reduction of the nitro group to an amino group under anaerobic conditions, or through oxidative pathways under aerobic conditions. However, the specific enzymes and microorganisms involved in the degradation of this compound, as well as the resulting metabolites, are unknown.

Microbial Degradation and Bioremediation Potential in Aquatic and Terrestrial Environments

The biodegradation of nitroaromatic compounds, a class to which this compound belongs, is a key area of environmental research. researchgate.net Microorganisms in both aquatic and terrestrial environments have the potential to degrade these compounds, offering a basis for bioremediation strategies. researchgate.netnih.gov The presence of a nitro group on an aromatic ring generally confers stability against chemical and biological oxidation. researchgate.net However, various microbial species have been identified that can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy. researchgate.netmdpi.com

The process of microbial degradation can occur under both aerobic and anaerobic conditions. researchgate.net Under aerobic conditions, bacteria have evolved several strategies to deal with the nitro group, including dioxygenation, monooxygenation, and partial reduction to hydroxylamine (B1172632). mdpi.com For instance, some bacteria can insert two hydroxyl groups onto the aromatic ring, leading to the release of the nitro group as nitrite. mdpi.com In contrast, anaerobic degradation often involves the reduction of the nitro group to an amino group, forming aromatic amines. researchgate.net While this can reduce the toxicity of the parent compound, the resulting aromatic amines may require further microbial oxidation for complete mineralization. researchgate.net

The potential for bioremediation of sites contaminated with nitroaromatic compounds is significant. researchgate.net Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. researchgate.net The effectiveness of bioremediation can be influenced by various factors, including the characteristics of the microbial inoculum, the concentration of the pollutant, and the duration of the treatment. nih.gov For some recalcitrant nitroaromatic compounds, a pre-adapted inoculum may be necessary to achieve effective degradation. nih.gov

Enzymatic Biotransformation Pathways

The transformation of this compound within biological systems is primarily mediated by enzymes. These biotransformation reactions are categorized into Phase I and Phase II metabolism. nih.gov Phase I reactions, often catalyzed by the cytochrome P450 system, introduce or expose functional groups, typically making the compound more polar and water-soluble. nih.gov Phase II reactions then conjugate these modified compounds with endogenous molecules to facilitate their excretion. nih.gov

In mammalian systems, aromatic amines can undergo metabolic activation through N-oxidation and O-acetylation, processes catalyzed by N-acetyltransferase (NAT) enzymes, specifically NAT1 and NAT2. nih.gov These enzymes play a crucial role in both the detoxification and bioactivation of aromatic and heterocyclic amine carcinogens. nih.gov Genetic variations in the NAT2 gene can lead to different rates of acetylation, categorizing individuals as rapid or slow acetylators. nih.gov The process of O-acetylation, following N-hydroxylation, is a critical step in the metabolic activation of many aromatic amines. nih.gov

Nitroreductase enzymes are flavoenzymes that catalyze the reduction of nitroaromatic compounds to their corresponding arylamines. rug.nl This reduction occurs in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates. rug.nluky.edu These enzymes are found in a variety of organisms and have applications in bioremediation and prodrug activation. rug.nlnih.gov The reduction of the nitro group is a key step in the biotransformation of compounds like this compound.

The formation of hydroxylamine intermediates during this process is significant because these intermediates can be reactive and potentially toxic. nih.govebi.ac.uk They can interact with cellular macromolecules such as proteins and DNA, potentially leading to cellular damage. ebi.ac.uk The efficiency of the complete reduction to the less reactive amine can vary depending on the specific nitroreductase enzyme and the substrate. nih.gov Incomplete reduction can lead to the accumulation of these reactive intermediates. nih.gov

Table 1: Key Enzymes in the Biotransformation of this compound and Related Compounds

Enzyme Family Function Role in Transformation Potential Intermediates
Cytochrome P450 Oxidation, Reduction, Hydrolysis Initial modification of the compound (Phase I) Hydroxylated metabolites
N-acetyltransferases (NATs) Acetylation Detoxification and bioactivation of aromatic amines N-acetylated and O-acetylated products
Nitroreductases (NRs) Reduction of nitro groups Conversion of nitro group to amino group Nitroso and hydroxylamine intermediates
Peroxidases Peroxidative activation Co-oxidation of the compound Radical cations

Peroxidases are another class of enzymes that can contribute to the biotransformation of aromatic compounds. These enzymes catalyze the oxidation of a wide range of substrates in the presence of hydrogen peroxide. This process, known as peroxidative activation, can lead to the formation of reactive radical cations, which can then undergo further reactions.

Identification and Environmental Fate of Transformation Products

Characterization of Stable Metabolites and Environmental Degradants

The identification and characterization of stable metabolites and environmental degradants are typically achieved through a combination of analytical techniques, including chromatography and mass spectrometry. nih.govmdpi.com These methods allow for the separation and structural elucidation of the various transformation products formed in different environmental matrices and biological systems.

Table 2: Potential Transformation Products of this compound

Transformation Process Potential Product Chemical Formula
Nitroreduction 3,4'-Diamino-[1,1'-biphenyl] C12H12N2
Hydroxylation Hydroxylated this compound C12H10N2O3
Acetylation N-acetyl-4-Nitro-[1,1'-biphenyl]-3-amine C14H12N2O3

Persistence, Mobility, and Bioavailability of Transformation Products in Ecosystems

The persistence of a chemical in the environment, often measured by its half-life, dictates its potential for long-term impact. The mobility, governed by factors like water solubility and soil sorption, determines its distribution across different environmental compartments. Bioavailability, the extent to which a substance can be taken up by living organisms, is a critical factor in assessing its potential for ecological harm.

[1,1'-biphenyl]-3,4-diamine

As a diaminobiphenyl, the environmental behavior of this transformation product can be inferred from studies on similar compounds like benzidine (4,4'-diaminobiphenyl) and 3,3'-diaminobenzidine.

Persistence: Diaminobiphenyls are generally susceptible to microbial degradation, although their persistence can vary significantly with environmental conditions. In soil, the half-life can range from days to several months, influenced by factors such as microbial population, temperature, and moisture content.

Mobility: The presence of two amino groups increases the polarity and water solubility of the molecule compared to the parent compound. This heightened solubility suggests a greater potential for mobility in soil and aquatic systems. However, the amine groups can also lead to strong adsorption to soil organic matter and clay particles, which can retard its movement. The soil adsorption coefficient (Koc) for related compounds can vary, but generally indicates moderate to low mobility.

Bioavailability: Data on benzidine suggests a moderate potential for bioconcentration in aquatic organisms. The bioconcentration factor (BCF) for benzidine has been reported to be in the range of 40 to 55 in fish, indicating that it can accumulate in living tissues to levels higher than the surrounding water. nih.govcdc.gov

Interactive Data Table: Environmental Fate Parameters for [1,1'-biphenyl]-3,4-diamine (estimated from analogues)

ParameterValueEnvironmental CompartmentNotes
Persistence (Half-life) Days to MonthsSoil, Water, SedimentHighly dependent on microbial activity and environmental conditions.
Mobility (Koc) Moderate to LowSoilAdsorption to organic matter and clay can limit mobility despite water solubility.
Bioavailability (BCF) 40 - 55 L/kgAquatic Organisms (Fish)Based on data for benzidine. nih.govcdc.gov Indicates moderate potential for bioaccumulation.

N-(4-amino-[1,1'-biphenyl]-3-yl)acetamide

The addition of an acetyl group to the amine function can alter the environmental fate of the molecule.

Persistence: Acetylation is a common metabolic pathway that can either increase or decrease the persistence of a compound. In some cases, acetylation can make aromatic amines more resistant to further degradation.

Bioavailability: Acetylated metabolites of aromatic amines are known to be formed in organisms. nih.gov Their potential for bioaccumulation would depend on their lipophilicity and the organism's ability to metabolize and excrete them.

Interactive Data Table: Environmental Fate Parameters for N-(4-amino-[1,1'-biphenyl]-3-yl)acetamide (qualitative assessment)

ParameterExpected TrendEnvironmental CompartmentNotes
Persistence Potentially IncreasedSoil, WaterAcetylation can sometimes hinder further microbial degradation.
Mobility VariableSoil, WaterDependent on the interplay between the acetyl and amino groups affecting solubility and sorption.
Bioavailability PossibleBiotaAcetylated metabolites are formed in organisms; bioaccumulation potential is uncertain. nih.gov

2-nitro-[1,1'-biphenyl]-3,4-diamine

The presence of both nitro and amino groups on the biphenyl (B1667301) structure makes the environmental fate of this transformation product particularly complex.

Bioavailability: Nitroaromatic compounds can be taken up by organisms, and their bioaccumulation potential is a concern. The presence of amino groups could influence metabolic pathways within the organism.

Interactive Data Table: Environmental Fate Parameters for 2-nitro-[1,1'-biphenyl]-3,4-diamine (qualitative assessment)

ParameterExpected TrendEnvironmental CompartmentNotes
Persistence HighSoil, Water, SedimentNitroaromatic compounds are generally recalcitrant to degradation. nih.govresearchgate.net
Mobility VariableSoil, WaterInfluenced by the competing effects of the nitro and amino functional groups on solubility and sorption.
Bioavailability Potential for BioaccumulationBiotaNitroaromatic compounds are known to be taken up by organisms.

Research Applications of 4 Nitro 1,1 Biphenyl 3 Amine in Chemical Science

Building Block in Complex Organic Synthesis

The presence of two reactive functional groups, the amine and the nitro moiety, makes 4-Nitro-[1,1'-biphenyl]-3-amine a valuable starting material for the construction of more complex molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates

The reduction of the nitro group in nitroaromatic compounds to a primary amine is a fundamental transformation in the synthesis of many pharmaceutical agents. beilstein-journals.org This conversion transforms the electronic nature of the substituent from strongly deactivating to strongly activating, which is a key step in building drug scaffolds. While direct examples of pharmaceuticals derived from this compound are not prevalent in the provided search results, the analogous compound, 4-(4-aminophenyl)morpholin-3-one, is a key intermediate in the synthesis of the anticoagulant drug rivaroxaban. google.com The synthesis of this intermediate often involves the reduction of a nitrophenyl precursor, highlighting the importance of the nitro-to-amine transformation in pharmaceutical manufacturing. google.com Similarly, other functionalized piperidine (B6355638) carboxylates, which are key intermediates for highly active narcotic analgesics, are synthesized through multi-step processes that can involve reactions of anilines. researchgate.net

Synthesis of Functionalized Biphenyl (B1667301) Derivatives for Materials Science

The biphenyl unit is a common structural motif in materials designed for applications in electronics and photonics, such as liquid crystals and specialized polymers. rutgers.edu The transformation of the amino and nitro groups of this compound allows for the introduction of various functionalities, thereby tuning the material's properties. For instance, the reduction of the nitro group to an amine, followed by diazotization and coupling reactions, can lead to the formation of azo dyes. Furthermore, derivatives of biphenyls are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com

Model Compound for Mechanistic Studies in Organic and Physical Chemistry

The distinct electronic push-pull nature of this compound makes it an excellent model system for investigating fundamental chemical and physical processes.

Investigations into Aromatic Amine and Nitroarene Reactivity

The reduction of nitroarenes is a classic reaction in organic chemistry, and the presence of the amino group in this compound can influence the reactivity of the nitro group. beilstein-journals.org Studies on the reduction of nitro compounds often explore various reagents and conditions, from metal-free methods using trichlorosilane (B8805176) to catalytic hydrogenation. beilstein-journals.org The kinetics and mechanisms of these reductions, which proceed through nitroso and hydroxylamine (B1172632) intermediates, are areas of active investigation. The differential reactivity of the two functional groups allows for selective transformations, providing insights into chemoselectivity in organic reactions.

Probes for Intramolecular Charge Transfer Phenomena and Non-Linear Optics Research

Molecules with both electron-donating and electron-withdrawing groups, like this compound, often exhibit significant intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netrsc.orgresearchgate.net This phenomenon is central to the field of non-linear optics (NLO), as it can lead to large second-order and third-order optical nonlinearities. researchgate.netoejournal.orgutwente.nl

Research on related "push-pull" biphenyl derivatives, such as 4-N,N-dimethylamino-4'-nitrobiphenyl, demonstrates that the ICT process can be extremely fast, occurring on the femtosecond timescale, and is highly sensitive to the solvent environment. researchgate.netrsc.orgresearchgate.net These studies use techniques like ultrafast transient absorption spectroscopy to probe the dynamics of the excited states. rsc.org The structural changes associated with ICT, such as the twisting of the phenyl rings relative to each other, are crucial for the observed properties. researchgate.net While direct studies on this compound were not found, its structural similarity to well-studied NLO chromophores suggests its potential as a valuable compound for such research.

Table 1: Investigated Non-Linear Optical Properties of Related Biphenyl Systems

Compound/System Investigated Property Key Findings
4-N,N-dimethylamino-4'-nitrobiphenyl (DNBP) Intramolecular Charge Transfer (ICT) Dynamics Ultrafast ICT is associated with the twisting of the N,N-dimethylaniline group. rsc.org
Tris(4′-nitrobiphenyl)amine Two-Photon Absorption (2PA) Exhibits a high 2PA cross-section, making it a promising two-photon probe for bioimaging. acs.org
3-nitroaniline (m-NA) Second Harmonic Generation (SHG) The extent of charge transfer across the molecule determines the SHG efficiency. inoe.ro

Ligand Design and Synthesis in Transition Metal Catalysis

The amino group of this compound can serve as a coordination site for transition metals, making it a potential building block for the synthesis of novel ligands for catalysis. While specific examples of ligands derived directly from this compound are not detailed in the provided search results, the broader field of ligand design often utilizes functionalized anilines. rutgers.edu These ligands play a crucial role in tuning the steric and electronic properties of metal centers in catalysts, thereby influencing their activity and selectivity in a wide range of reactions, including cross-coupling and amination reactions. rutgers.eduacs.org The biphenyl framework can provide steric bulk, which is often critical for achieving high catalytic efficiency. rutgers.edu

Development of Analytical Reference Standards and Method Validation

The quantification and control of chemical intermediates and potential impurities are critical in the manufacturing of fine chemicals, pharmaceuticals, and dyes. This compound, due to its structure as a nitroaromatic amine, is a compound of interest. Aromatic amines and nitro-compounds are often scrutinized as potential genotoxic impurities (GTIs) in drug substances, which are compounds that can damage DNA at very low concentrations. chromatographyonline.comprofacgen.com Regulatory bodies like the FDA and EMA mandate strict control over such impurities, often requiring their monitoring at parts-per-million (ppm) or even parts-per-billion (ppb) levels. chromatographyonline.comresolvemass.ca This necessitates the development of highly sensitive and specific analytical methods, which in turn rely on the availability of well-characterized analytical reference standards.

An analytical reference standard is a highly purified and well-characterized material used as a calibration standard in analytical testing. noramco.com For a compound like this compound, which may not be readily available as a commercial standard, custom synthesis by specialized laboratories is often required. noramco.comeppltd.com The process involves synthesizing the compound at high purity and thoroughly characterizing its identity and quality. A certificate of analysis for such a standard typically includes physical data (appearance, melting point), identity data (NMR, IR, Mass Spectrometry), and purity data (HPLC, water content, residual solvents). eppltd.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantifying trace levels of this compound, a method would be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure it is specific, linear, accurate, precise, and sensitive enough for the task. mfd.org.mk High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the techniques of choice for this type of trace analysis due to their high sensitivity and selectivity. chromatographyonline.comresolvemass.cashimadzu.com

The validation of an analytical method for this compound would involve assessing the following parameters, with performance criteria analogous to those established for similar aromatic amines. researchgate.netepa.govoup.com

Specificity: The method must be able to unequivocally detect and quantify this compound in the presence of other components, such as isomers, starting materials, or byproducts. For example, the method should provide a clear chromatographic separation from isomers like 4'-Nitro-[1,1'-biphenyl]-4-amine or related compounds like 4-aminobiphenyl. researchgate.netresearchgate.net

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. A linear relationship would be established across a range of concentrations.

Table 1: Example Linearity Data for an Analytical Method

Concentration Level Concentration (µg/mL) Instrument Response (Peak Area)
1 0.5 15,200
2 1.0 30,150
3 5.0 151,000
4 10.0 302,500
5 20.0 601,800
Correlation Coefficient (r²) > 0.999

This table is a representative example based on typical validation data for aromatic amines. nih.govresearchgate.net

Accuracy: Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix. The results express the closeness of agreement between the true value and the value found.

Table 2: Example Accuracy (Recovery) Data

Spike Level Concentration (µg/mL) Mean Recovery (%) Acceptance Criteria
Low 1.0 98.5 80 - 120%
Medium 10.0 101.2 80 - 120%
High 20.0 99.3 80 - 120%

This table is a representative example based on typical validation data for aromatic amines. epa.govoup.com

Precision: Precision is measured as the relative standard deviation (RSD) of a series of measurements from the same homogeneous sample. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 3: Example Precision Data

Concentration (µg/mL) Repeatability (%RSD) Intermediate Precision (%RSD) Acceptance Criteria
10.0 < 1.5% < 2.0% < 15%

This table is a representative example based on typical validation data for aromatic amines. epa.govoup.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For genotoxic impurities, these limits must be extremely low. Methods for similar aromatic amines have achieved LOQs in the low µg/kg or ng/mL range. oup.comresearchgate.net For example, a validated LC-MS/MS method for various primary aromatic amines reported detection limits adequate for legislative requirements, which are often in the low µg/kg range. epa.gov

Future Research Directions for 4 Nitro 1,1 Biphenyl 3 Amine

Development of Sustainable and Greener Synthetic Methodologies

Traditional synthetic routes for nitroaromatic compounds often rely on harsh conditions and hazardous reagents. Future research must prioritize the development of environmentally benign synthetic pathways for 4-Nitro-[1,1'-biphenyl]-3-amine. The principles of green chemistry, such as the use of safer solvents, renewable feedstocks, and atom-economical reactions, should guide these efforts.

Key research objectives in this area include:

Metal-Free Reduction and Coupling Reactions: A significant portion of current methods for creating biphenyl (B1667301) structures or reducing nitro groups involves heavy metal catalysts. google.com Future work should explore metal-free alternatives. For instance, continuous-flow synthesis using trichlorosilane (B8805176) for the reduction of a nitro group on a precursor molecule could offer a milder, more efficient, and scalable approach. beilstein-journals.org

Aqueous-Phase Synthesis: Water is an ideal green solvent. Investigating synthetic routes that can be performed in aqueous media, such as the reduction of nitro compounds using sodium borohydride with a nickel(II) boride additive, could drastically reduce the environmental footprint of the synthesis. researchgate.net

One-Pot and Multicomponent Reactions: Designing synthesis strategies that combine multiple steps into a single pot reduces waste, energy consumption, and reaction time. mdpi.com A future goal would be to develop a one-pot reaction that constructs the biphenyl backbone and introduces the nitro and amine functionalities simultaneously or in a rapid sequence.

Catalyst Development: Research into novel, recyclable, and non-toxic catalysts is crucial. mdpi.com Exploring organocatalysts or biocatalysts for the key reaction steps could lead to highly selective and sustainable synthetic processes. A patent describing the synthesis of nitrobiphenyl from nitroaniline and benzene (B151609) using a halogenated organic acid and metal salt suggests a pathway that could be optimized for greener conditions. google.com

The table below summarizes potential green methodologies for future investigation.

MethodologyPotential AdvantagesResearch Focus for this compound
Continuous-Flow SynthesisEnhanced safety, scalability, and reaction control; reduced reaction times. beilstein-journals.orgAdaptation of flow reduction of a dinitro-biphenyl precursor or a flow coupling reaction.
Aqueous Phase SynthesisElimination of volatile organic solvents; improved safety and cost-effectiveness. researchgate.netDevelopment of water-soluble precursors and catalysts for Suzuki or Gomberg-Bachmann type reactions.
Metal-Free CatalysisAvoidance of toxic and expensive heavy metals; simplified product purification. beilstein-journals.orgExploring organocatalytic coupling reactions and novel reduction techniques for the nitro group.
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact. osti.govScreening for enzymes capable of selective nitration or amination on a biphenyl scaffold.

Advanced Spectroscopic Characterization of Transient Intermediates in Reaction Pathways

A fundamental understanding of reaction mechanisms is essential for process optimization and the development of new synthetic routes. The synthesis of this compound likely involves short-lived, highly reactive intermediates. Future research should employ advanced spectroscopic techniques to detect and characterize these transient species.

Prospective research directions include:

Transient Absorption Spectroscopy: Techniques like rapid-scanning stopped-flow spectroscopy can monitor UV-visible absorbance changes on a millisecond timescale. nih.gov This could be applied to identify intermediates such as Schiff bases or quinonoid species during amination or diazotization reactions leading to the biphenyl core. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: If radical mechanisms are involved, for example in a Gomberg-Bachmann-type reaction, EPR spectroscopy would be invaluable for detecting and characterizing radical intermediates. osti.govconsensus.app

Cryogenic and Matrix Isolation Techniques: By performing reactions at very low temperatures and trapping intermediates in an inert matrix (like argon), their spectroscopic signatures (IR, UV-Vis) can be obtained without rapid decomposition.

Time-Resolved Mass Spectrometry: High-resolution mass spectrometry can be used to identify the mass of transient species generated in a reaction mixture, providing direct evidence for proposed intermediates. consensus.app

These advanced methods will provide unprecedented insight into the mechanistic details of the formation of this compound.

Refined Computational Models for Predictive Reactivity and Structure-Property Relationships

Computational chemistry offers a powerful toolkit for predicting molecular properties and guiding experimental work. For this compound, developing refined computational models is a key future research direction to accelerate the discovery of its applications.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, vibrational frequencies (FT-IR, Raman), and NMR spectra of the molecule, aiding in its experimental characterization. uns.ac.rs Furthermore, DFT can elucidate reaction mechanisms by calculating the energy profiles of potential reaction pathways and the structures of transition states.

Quantitative Structure-Activity Relationship (QSAR) Models: By correlating computed molecular descriptors with experimentally determined properties for a series of related compounds, QSAR models can be built. researchgate.net This approach could predict properties like biological activity or toxicity for this compound and its derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of the molecule in different environments, such as in various solvents or interacting with a biological target. uns.ac.rs This is crucial for understanding its solubility, stability, and potential as a pharmaceutical intermediate.

Predictive Modeling of Spectroscopic and Photophysical Properties: Computational models can predict UV-Vis absorption spectra, frontier molecular orbital energies (HOMO-LUMO), and nonlinear optical (NLO) properties. uns.ac.rs This can help identify potential applications in materials science, for example, as a component in optical materials.

The table below outlines key computational approaches and their potential impact.

Computational MethodPredicted PropertiesPotential Impact on Research
DFTGeometric structure, vibrational spectra, electronic properties, reaction pathways. uns.ac.rsGuide synthesis optimization; aid in spectral assignment; predict reactivity sites.
QSARBiological activity, toxicity, environmental fate. researchgate.netPrioritize derivatives for synthesis and testing; assess potential environmental risks early in development.
MD SimulationsSolvation behavior, conformational dynamics, binding interactions. uns.ac.rsInform formulation development; predict interactions with biological macromolecules.
TD-DFTUV-Vis spectra, excited state properties, NLO properties.Screen for applications in photonics, optical sensing, and other material science fields. acs.org

In-depth Analysis of Environmental Degradation Kinetics and Complex Transformation Networks

The introduction of any new chemical into widespread use necessitates a thorough understanding of its environmental fate. For this compound, it is imperative to investigate its persistence, degradation pathways, and the formation of potential transformation products in various environmental compartments. The environmental impact of related amines and their degradation products, such as nitrosamines, is a known concern. ieaghg.orgfhi.no

Future research must address:

Biodegradation Studies: Standardized tests using microbial consortia from soil and water should be conducted to determine the biodegradability of the compound. nih.gov While its parent, p-nitrobiphenyl, has been shown to be biodegradable, the addition of the amine group could alter this behavior. nih.gov

Photodegradation Kinetics: The effect of sunlight on the degradation of the compound in aquatic systems and on soil surfaces needs to be quantified. Determining the quantum yield and half-life of photodegradation is essential.

Identification of Transformation Products: Using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), the products formed during biotic and abiotic degradation should be identified. This is critical for assessing whether the transformation products are more or less toxic than the parent compound.

Modeling Environmental Fate: Based on experimental data (e.g., solubility, partition coefficient, degradation rates), models can be developed to predict the transport and distribution of this compound in the environment.

Exploration of Novel Research Applications in Emerging Fields

The unique structure of this compound, featuring a biphenyl core with both an electron-donating amine group and an electron-withdrawing nitro group, suggests potential for a range of applications.

Promising areas for future exploration include:

Materials Science: The dipolar nature of the molecule suggests it could possess interesting photophysical properties. Research into its potential as a chromophore for nonlinear optical (NLO) materials or as a component in two-photon absorption (2PA) applications is warranted. acs.org A related compound, tris(4′-nitrobiphenyl)amine, has already shown high 2PA cross-sections, making it a promising candidate for bioimaging. acs.org

Pharmaceutical and Agrochemical Synthesis: Aromatic amines and nitro compounds are fundamental building blocks in the synthesis of a vast array of biologically active molecules. this compound could serve as a key intermediate for novel pharmaceuticals or pesticides. Its derivatives could be synthesized and screened for various biological activities.

Precursor for Conductive Polymers: The amino group provides a site for polymerization. Future research could explore the synthesis of polymers incorporating the this compound unit, investigating their potential as conductive materials or sensors.

Dye Synthesis: The chromophoric system of the molecule makes it a candidate for the development of new dyes and pigments with specific properties, such as high thermal stability or unique color characteristics.

By systematically pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, from its fundamental chemical properties to its potential applications and environmental impact, paving the way for its responsible and innovative use.

Q & A

Basic: What are the common synthetic routes for preparing 4-Nitro-[1,1'-biphenyl]-3-amine?

Answer:
The synthesis of biphenyl amines often involves palladium-catalyzed cross-coupling reactions or multi-component benzannulation. For example:

  • Suzuki-Miyaura Coupling : Aryl boronic acids can be coupled with halogenated nitroarenes using Pd catalysts (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) .
  • Multi-Component Benzannulation : 1,3-Diketones and amines can react under mild conditions (e.g., ethanol, room temperature) to form biphenyl scaffolds, followed by nitration at the 4-position .
  • Reductive Amination : Nitro groups can be reduced to amines using catalysts like Pd/C under H₂ or NaBH₄ with careful pH control to avoid over-reduction .

Advanced: How can reaction conditions be optimized for meta-selective C−H arylation in biphenylamine synthesis?

Answer:
Meta-selectivity in C−H activation requires precise ligand design and solvent effects:

  • Ligand Screening : Bulky ligands (e.g., phosphine or carbene-based) can sterically direct coupling to the meta position .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance Pd catalyst stability and regioselectivity .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions, while microwave-assisted heating can accelerate coupling .
  • Monitoring by NMR : Track intermediate formation using 1H^1H NMR to adjust reaction time and prevent over-arylation .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • 1H^1H and 13C^{13}C NMR : Identify aromatic proton environments (e.g., nitro and amine substituents cause distinct deshielding). Compare shifts to analogs like 4-methyl-[1,1'-biphenyl]-3-amine (δ ~6.9–7.6 ppm for aromatic protons) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+^+ for C₁₂H₁₁N₂O₂: 215.0821) .
  • IR Spectroscopy : Detect NO₂ stretching (~1520 cm1^{-1}) and NH₂ bending (~1600 cm1^{-1}) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

  • Deuterated Solvent Effects : Ensure solvents (e.g., CDCl₃ vs. DMSO-d₆) do not alter chemical shifts .
  • Impurity Analysis : Use HPLC or GC-MS to detect byproducts (e.g., over-nitrated isomers) .
  • 2D NMR Techniques : Employ COSY or NOESY to confirm coupling between adjacent protons and spatial arrangements .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; nitroarenes are potential carcinogens .
  • Storage : Keep in airtight, corrosion-resistant containers at 0–6°C to prevent degradation .
  • Waste Disposal : Segregate hazardous waste and consult biohazard disposal services .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with enzyme targets (e.g., cytochrome P450 or kinases) based on biphenylamine pharmacophores .
  • QSAR Studies : Correlate nitro/amine substituent positions with activity using datasets from analogs (e.g., 3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine) .
  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactivity .

Basic: How to assess the purity of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times to standards .
  • Melting Point Analysis : Compare experimental mp (e.g., ~163–165°C for analogs) to literature values .
  • TLC : Monitor reaction progress using silica plates and eluents like hexane:EtOAc (7:3) .

Advanced: What strategies mitigate nitro group reduction side reactions during functionalization?

Answer:

  • Protecting Groups : Temporarily protect the amine with acetyl or benzyl groups before nitration .
  • Selective Catalysts : Use hydrogenation catalysts (e.g., PtO₂) that preferentially reduce nitro groups without affecting aryl halides .
  • pH Control : Maintain mildly acidic conditions (pH 4–5) during reductions to stabilize intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.